molecular formula C7H17ClN4O2 B1666340 Tilarginine hydrochloride CAS No. 156706-47-7

Tilarginine hydrochloride

Cat. No. B1666340
M. Wt: 224.69 g/mol
InChI Key: QYGXVJHXZUSLQC-JEDNCBNOSA-N
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Description

Tilarginine hydrochloride, also known as L-N-monomethyl arginine (L-NMMA) or N(G)-monomethyl-L-arginine HCL, is a non-selective inhibitor of nitric oxide synthase (NOS). It has been investigated for the basic science, treatment, and diagnostic of Obesity, Type 2 Diabetes, Ocular Physiology, and Regional Blood Flow .


Molecular Structure Analysis

Tilarginine hydrochloride has a chemical formula of C7H17ClN4O2. Its average weight is 224.69 and its monoisotopic mass is 224.1040035 . It belongs to the class of organic compounds known as arginine and derivatives .


Physical And Chemical Properties Analysis

Tilarginine hydrochloride is a small molecule with an average weight of 224.69 and a monoisotopic weight of 224.1040035. It has a chemical formula of C7H17ClN4O2 . Arginine and its salts are highly effective in enhancing protein refolding and solubilization, suppressing protein–protein interaction and aggregation, and reducing viscosity of high concentration protein formulations .

Scientific Research Applications

  • Scientific Field: Cardiovascular Diseases

    • Summary of Application : Tilarginine hydrochloride has been investigated for its effectiveness in treating cardiovascular diseases such as hypertension, atherosclerosis, and coronary heart disease .
    • Methods of Application : The application of Tilarginine hydrochloride in these cases often involves supplementation. The specific dosage and administration method may vary depending on the individual’s physiological reactivity and the specific disease being treated .
    • Results or Outcomes : The review demonstrates a favorable effect of supplementation with L-arginine (a form of Tilarginine) and its application depending on mitochondrial oxidative phosphorylation processes and biochemical indices in groups of individuals with low and high capacity of adaptation to hypoxia .
  • Scientific Field: Obesity and Type 2 Diabetes

    • Summary of Application : Tilarginine has been investigated for the basic science, treatment, and diagnostic of Obesity and Type 2 Diabetes .
  • Scientific Field: Ocular Physiology

    • Summary of Application : Tilarginine has been investigated for its potential applications in ocular physiology .
  • Scientific Field: Regional Blood Flow

    • Summary of Application : Tilarginine has been investigated for its potential applications in regional blood flow .
  • Scientific Field: Hypoxia

    • Summary of Application : Tilarginine hydrochloride has been investigated for its effectiveness in conditions associated with hypoxia .
    • Methods of Application : The application of Tilarginine hydrochloride in these cases often involves supplementation. The specific dosage and administration method may vary depending on the individual’s physiological reactivity and the specific disease being treated .
    • Results or Outcomes : The review demonstrates a favorable effect of supplementation with L-arginine (a form of Tilarginine) and its application depending on mitochondrial oxidative phosphorylation processes and biochemical indices in groups of individuals with low and high capacity of adaptation to hypoxia .
  • Scientific Field: Sports Medicine

    • Summary of Application : Tilarginine hydrochloride has been investigated for its potential applications in sports medicine, particularly in relation to improving the performance of athletes .
  • Scientific Field: Neurological Disorders

    • Summary of Application : Tilarginine hydrochloride has been investigated for its potential applications in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease .
  • Scientific Field: Immune System Disorders

    • Summary of Application : Tilarginine hydrochloride has been investigated for its potential applications in the treatment of immune system disorders, such as autoimmune diseases .

properties

IUPAC Name

(2S)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O2.ClH/c1-10-7(9)11-4-2-3-5(8)6(12)13;/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGXVJHXZUSLQC-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N)NCCCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN=C(N)NCCC[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20166117
Record name 546C88
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tilarginine hydrochloride

CAS RN

156706-47-7
Record name 546C88
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156706477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tilarginine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760106
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 546C88
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TILARGININE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MT60FH25O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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